N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-5-yl)butanamide
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Overview
Description
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-5-yl)butanamide is a complex organic compound featuring an indole ring system, which is a significant heterocyclic structure found in many natural products and pharmaceuticals. This compound has garnered interest due to its potential biological and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This classical method involves the cyclization of phenylhydrazines with ketones under acidic conditions. The reaction typically uses hydrochloric acid (HCl) and acetic acid (HOAc) under reflux conditions.
Reduction of Indoles: The compound can be synthesized by reducing corresponding indoles containing acceptor groups in the indole ring. Various boron hydrides are used for the chemoselective reduction of functional groups in the indole ring.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, ensuring the use of appropriate catalysts and reaction conditions to achieve high yields and purity. The process may also involve purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The indole ring can undergo electrophilic substitution reactions due to its aromatic nature.
Reduction: Reduction reactions can be performed using boron hydrides to obtain the dihydroindole derivative.
Substitution: Substitution reactions can occur at various positions on the indole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Boron hydrides such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Oxidized indole derivatives, such as indole-3-carboxaldehyde.
Reduction: Reduced indole derivatives, such as 2,3-dihydroindole.
Substitution: Substituted indole derivatives, depending on the substituents introduced.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of various indole derivatives, which are important in organic chemistry for the development of new drugs and materials. Biology: Indole derivatives exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties. Medicine: The compound and its derivatives are explored for their potential therapeutic applications, such as in the treatment of cancer, microbial infections, and other disorders. Industry: The compound is used in the pharmaceutical industry for the development of new drugs and in the chemical industry for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-5-yl)butanamide exerts its effects involves its interaction with molecular targets and pathways in biological systems. The specific targets and pathways depend on the biological activity being studied, such as inhibition of enzymes, binding to receptors, or modulation of signaling pathways.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with various biological activities.
Melatonin: A neurohormone with antioxidant and neuroprotective properties.
Strychnine: An alkaloid with a complex indole structure.
Uniqueness: N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-5-yl)butanamide is unique due to its specific structural features, such as the cyclopropanecarbonyl group and the butanamide moiety, which contribute to its distinct biological and chemical properties.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-3-15(19)17-13-6-7-14-12(10-13)8-9-18(14)16(20)11-4-5-11/h6-7,10-11H,2-5,8-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKPHWXZFOOUNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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